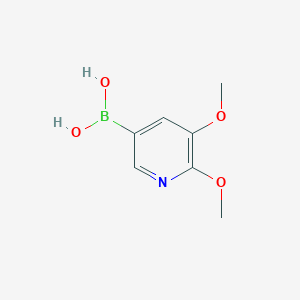
2,3-Dimethoxypyridine-5-boronic acid
Übersicht
Beschreibung
2,3-Dimethoxypyridine-5-boronic Acid Pinacol Ester is a useful research chemical . It is also known as 2,3-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
Synthesis Analysis
Pinacol boronic esters, such as 2,3-Dimethoxypyridine-5-boronic Acid Pinacol Ester, are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of 2,3-Dimethoxypyridine-5-boronic Acid Pinacol Ester is represented by the formula C13H20BNO4 . For a more detailed analysis, computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) can be used to optimize the molecular structure and compute the Molecular Electrostatic Potential (MEP) .Chemical Reactions Analysis
Boronic acids and their derivatives are used in various chemical reactions. One of the most widely applied transition metal catalysed carbon–carbon bond forming reaction is the Suzuki–Miyaura (SM) coupling . This reaction involves the transmetalation of organoboron reagents to palladium .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dimethoxypyridine-5-boronic Acid Pinacol Ester can be found in various chemical databases . These databases often include information such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties.Wissenschaftliche Forschungsanwendungen
Sensing Applications
Boronic acids, including 2,3-Dimethoxypyridine-5-boronic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can be particularly useful in research involving cellular processes and interactions .
Protein Manipulation and Modification
Boronic acids have shown significant growth in their interaction with proteins, their manipulation, and cell labelling . This makes them valuable tools in proteomics research .
Separation Technologies
Boronic acids are also used in separation technologies . Their unique properties allow them to bind with certain compounds, enabling the separation of these compounds from a mixture .
Development of Therapeutics
Boronic acids are used in the development of therapeutics . Their ability to interact with various biological molecules makes them potential candidates for drug development .
Catalysis
Organoboron compounds, including borinic acids, are considered a mainstay in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds . They are used in numerous transversal fields including catalysis .
Materials Science
Boronic acids are also used in materials science . They have been employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Optoelectronics
Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in optoelectronics materials . Their unique properties make them suitable for use in devices that deal with light, including light emission, transmission, and detection .
Safety And Hazards
Safety data sheets provide information on the potential hazards of chemicals. For example, the safety data sheet for a similar compound, 2,6-Dimethoxypyridine-3-boronic acid, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle such chemicals with appropriate protective equipment and in a well-ventilated area .
Zukünftige Richtungen
The future directions of research on 2,3-Dimethoxypyridine-5-boronic Acid Pinacol Ester and similar compounds could involve further exploration of their synthesis, reactivity, and applications in various fields. For instance, borinic acids and their derivatives are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Further advances in the synthesis of these compounds could expand their potential applications .
Eigenschaften
IUPAC Name |
(5,6-dimethoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4/c1-12-6-3-5(8(10)11)4-9-7(6)13-2/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFHLSYUKVVFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxypyridine-5-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1470946.png)

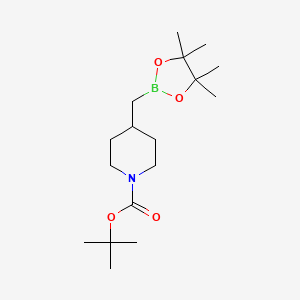


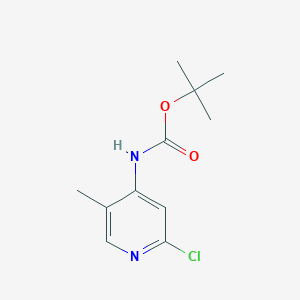
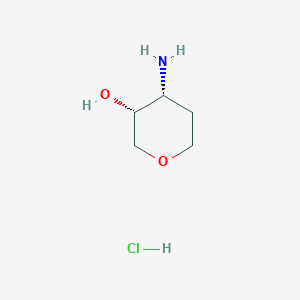
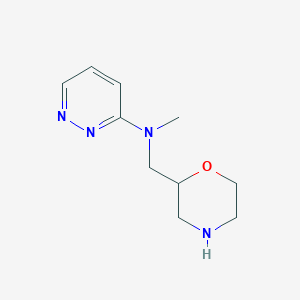

![5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1470962.png)
![7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1470964.png)


![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine](/img/structure/B1470969.png)